3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h7-8H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZDXKZIINQDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of m-Trifluoromethylcinnamic Acid
The most well-documented method involves the hydrogenation of m-trifluoromethylcinnamic acid (3-(3-(trifluoromethyl)phenyl)prop-2-enoic acid) using palladium on carbon (Pd-C) under hydrogen pressure.
Procedure :
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Substrate Preparation : m-Trifluoromethylcinnamic acid is dissolved in methanol, ethanol, or tetrahydrofuran (THF).
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Catalytic Hydrogenation : Pd-C (10% wt) is added, and the reaction is conducted under hydrogen pressure (0.01–0.03 MPa) at 15–30°C for 12–20 hours.
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Workup : The catalyst is filtered, and the solvent is evaporated under reduced pressure.
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Crystallization : The crude product is recrystallized from hexane, heptane, or cyclohexane to yield 3-(4-(trifluoromethyl)cyclohexyl)propanoic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 83–85% | |
| Purity (HPLC) | >99% (after crystallization) | |
| Impurities | <0.1% M224 (byproduct) |
Mechanistic Insight :
The hydrogenation proceeds via selective reduction of the α,β-unsaturated double bond, followed by saturation of the cyclohexene ring. The trifluoromethyl group remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.
Multicomponent Photoredox Catalysis
Modular Synthesis via α-Trifluoromethyl Alkenes
A modular approach employs α-trifluoromethyl alkenes, alkyltrifluoroborates, and a photocatalyst under blue LED irradiation.
Procedure :
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Reaction Setup : α-Trifluoromethyl alkene (0.1 mmol), alkyltrifluoroborate (0.15 mmol), and Mes-3,6-tBu2 Acr-Ph+BF4− (2–5 mol%) are combined in acetonitrile with water (30–100 μL).
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Irradiation : The mixture is stirred under 30W blue LED light at room temperature for 16–48 hours.
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Workup : The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography.
Key Data :
Advantages :
Suzuki-Miyaura Coupling Followed by Hydrogenation
Boronic Acid Cross-Coupling
A patent describes a two-step synthesis starting with a Suzuki coupling between a brominated trifluoromethylbenzene derivative and a cyclohexenyl boronic acid.
Procedure :
-
Suzuki Coupling :
-
Hydrogenation : The resulting styrene derivative is hydrogenated using Pd-C in methanol.
Key Data :
Limitations :
-
Requires handling of moisture-sensitive boronic acids.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 83–85 | >99 | High | Industrial |
| Photoredox Catalysis | 60–84 | 95–98 | Moderate | Lab-scale |
| Suzuki-Hydrogenation | 70–90 | 97–99 | Low | Pilot-scale |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid
- Molecular Formula : C16H19F3O2
- CAS Number : 2247103-25-7
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which is crucial for its biological activity. The cyclohexyl moiety contributes to the compound's unique reactivity and interaction with biological systems.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : Formation of ketones or carboxylic acids.
- Reduction : Conversion of carboxylic acids to alcohols.
- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biological Studies
Research has shown that this compound exhibits significant biological activities:
- Anti-inflammatory Properties : Similar compounds have demonstrated efficacy in reducing pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases.
- Analgesic Effects : Case studies indicate that related compounds can significantly reduce pain in animal models, pointing towards its utility in pain management therapies.
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug discovery. Its structural features may enhance interactions with biological targets, making it a candidate for developing new therapeutic agents.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in synthesizing various materials and chemicals. Its properties make it suitable for developing advanced materials with specific functionalities.
Case Study on Pain Management
A study evaluated the analgesic efficacy of a related compound in animal models of acute pain. Results indicated significant pain reduction compared to control groups, suggesting potential utility in pain management therapies.
Inflammation Models
In another study, the compound was tested in models of chronic inflammation, where it demonstrated a marked decrease in inflammation markers. This supports its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Key Observations :
Trifluoromethyl vs. Hydroxyl/Nitro Groups: The –CF₃ group in this compound enhances lipophilicity compared to hydroxyl (–OH) or nitro (–NO₂) substituents, improving membrane permeability and bioavailability . In contrast, hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) exhibit higher polarity and are associated with irritancy risks . Nitro-substituted derivatives (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) may exhibit stronger electron-withdrawing effects, altering reactivity in synthetic pathways .
Cyclohexyl vs. Aromatic Rings: Cyclohexyl-based derivatives (e.g., trans-4-(trifluoromethyl)cyclohexanecarboxylic acid) offer conformational rigidity compared to planar aromatic analogs (e.g., 3-(biphenyl-4-yl)propanoic acid). This rigidity can influence binding affinity in drug-receptor interactions .
Biological Activity: Hydroxyphenylpropanoic acids (e.g., 3-(4-hydroxy-3-methoxyphenyl)propanoic acid) isolated from plants demonstrate antimicrobial activity (MIC₅₀ = 33.3–58.5 µg/mL against Mycobacterium smegmatis) . The trifluoromethyl analog may exhibit enhanced stability but requires empirical validation. Anti-asthma activity is reported for structurally complex propanoic acid derivatives (e.g., compound 14 in Ephedra intermedia), suggesting substituent-dependent pharmacological effects .
Physicochemical Properties
Table 2: Comparative Physical Properties
Key Insights :
- The trifluoromethyl group reduces solubility in polar solvents, necessitating formulation strategies for biomedical use.
- Hydroxyl and nitro groups increase polarity but may compromise stability under acidic/basic conditions .
Biological Activity
3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid is a fluorinated compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structural features, including a trifluoromethyl group and a cyclohexyl ring, contribute to its distinctive biological properties.
The chemical structure of this compound can be represented as follows:
This compound is characterized by its lipophilicity, which enhances its ability to penetrate biological membranes and interact with various molecular targets.
The mechanism of action involves the interaction of the compound with specific enzymes and receptors within biological systems. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activity and influence metabolic pathways. This property makes it a candidate for drug development and therapeutic applications .
Biological Activity
Research indicates that this compound exhibits significant biological activity in several areas:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. Preliminary data suggest that it may have selective inhibitory effects on COX-1 and COX-2 .
- Antimicrobial Properties : Some studies have indicated that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in developing new antibiotics .
- Cytotoxicity : In vitro studies have shown that the compound may possess cytotoxic properties against cancer cell lines, indicating its potential as an anticancer agent. For instance, its derivatives have been tested for cytotoxicity against human leukemia cells, yielding promising results .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Cyclooxygenases :
- Antimicrobial Activity :
- Cytotoxicity Studies :
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other fluorinated compounds:
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| This compound | 1.2 | 0.42 | 0.13 |
| 4-(Trifluoromethyl)hydrocinnamic acid | - | - | - |
| 3-(4-(Trifluoromethyl)phenyl)propanoic acid | - | - | - |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid, and how can reaction parameters be optimized for higher yields?
- Answer : Synthesis typically involves multi-step routes starting from cyclohexane derivatives. For example, cyclohexyl precursors may undergo trifluoromethylation via halogen exchange (e.g., using CF₃Cu) or radical trifluoromethylation. Subsequent functionalization to introduce the propanoic acid moiety can involve nucleophilic substitution or oxidation of propanol intermediates. Key parameters include temperature control (reflux conditions for cyclization), catalyst selection (e.g., Pd/C for hydrogenation steps), and stoichiometric ratios of reagents like NaN₃ or NH₄Cl (used in azide formation). Optimization can be guided by monitoring intermediates via TLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical for confirmation?
- Answer :
- ¹H/¹³C NMR : Diagnostic signals include the cyclohexyl proton resonances (δ 1.2–2.5 ppm) and the trifluoromethyl group (¹⁹F NMR: δ -60 to -70 ppm). The propanoic acid’s carboxylic proton appears as a broad peak at δ ~12 ppm (in DMSO-d₆).
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1100–1200 cm⁻¹ (C-F stretches).
- Mass Spectrometry : Molecular ion peak [M-H]⁻ at m/z 236.1 (calculated for C₁₀H₁₃F₃O₂).
- Cross-validation with X-ray crystallography (e.g., unit cell parameters from single-crystal studies) ensures structural accuracy .
Q. What are the primary research applications of this compound in medicinal chemistry or materials science?
- Answer : The compound serves as a versatile building block:
- Medicinal Chemistry : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in designing enzyme inhibitors or receptor modulators.
- Materials Science : Its rigid cyclohexyl core and polar carboxylic acid group enable use in liquid crystals or polymer cross-linking agents. Analogous compounds (e.g., fluazifop derivatives) highlight agrochemical applications, though academic focus remains on mechanism-of-action studies .
Advanced Research Questions
Q. How do intermolecular interactions in the solid state influence the physicochemical properties of this compound, and how can these be manipulated?
- Answer : Single-crystal X-ray diffraction reveals inversion dimers linked by O–H⋯O hydrogen bonds (bond length ~2.68 Å), which stabilize the crystal lattice and elevate melting points. Manipulating these interactions (e.g., via co-crystallization with amines) can alter solubility and thermal stability. Computational tools like Hirshfeld surface analysis quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
Q. What experimental and computational strategies resolve discrepancies in enantiomeric excess measurements for chiral derivatives?
- Answer :
- Experimental : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. Polarimetry confirms optical rotation consistency.
- Computational : Density Functional Theory (DFT) calculates theoretical optical rotations and compares them with experimental data. Molecular dynamics simulations assess solvent effects on racemization rates.
- Contradictions arise from solvent polarity or impurities; cross-validating multiple methods mitigates errors .
Q. How does the electron-withdrawing trifluoromethyl group affect the compound’s acidity and reactivity compared to non-fluorinated analogs?
- Answer : The -CF₃ group increases the carboxylic acid’s acidity (lower pKa) due to inductive effects, enhancing its reactivity in esterification or amidation. Kinetic studies (e.g., pH-rate profiles) show faster nucleophilic acyl substitution compared to non-fluorinated analogs. Computational studies (e.g., Natural Bond Orbital analysis) quantify charge distribution changes .
Q. What storage conditions and analytical methods ensure long-term stability of this compound?
- Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid humidity to prevent hydrolysis.
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) monitor degradation. Thermal Gravimetric Analysis (TGA) assesses decomposition temperatures .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Answer : Solubility discrepancies often arise from crystallinity differences (amorphous vs. crystalline forms). Use standardized protocols:
Sonication-assisted dissolution in DMSO followed by dilution.
Dynamic Light Scattering (DLS) to detect aggregates in aqueous buffers.
Powder X-ray Diffraction (PXRD) to confirm polymorph identity.
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite).
- Refer to GHS-compliant SDS sheets for disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
